

Technical Guide to Telbivudine-d4: Certificate of Analysis Specifications

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Compound of Interest

Compound Name: Telbivudine-d4

Cat. No.: B15143894

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) specifications for **Telbivudine-d4**, a deuterated internal standard essential for pharmacokinetic and bioanalytical studies. This document outlines the critical quality attributes, analytical methodologies, and data interpretation necessary for the accurate quantification of the antiviral drug Telbivudine.

Introduction

Telbivudine-d4 is the deuterium-labeled analogue of Telbivudine, a potent nucleoside reverse transcriptase inhibitor used in the treatment of chronic hepatitis B.^[1] As an internal standard, **Telbivudine-d4** is crucial for correcting for variability in sample preparation and instrument response in analytical methods such as liquid chromatography-mass spectrometry (LC-MS). Its chemical identity is confirmed by its CAS number 1134182-00-5, with a molecular formula of C₁₀H₁₀D₄N₂O₅ and a corresponding molecular weight of 246.26 g/mol.^{[1][2]} The quality and purity of this reference standard are paramount to ensure the accuracy and reliability of analytical data.

Quantitative Specifications

The following tables summarize the typical quality control specifications for a batch of **Telbivudine-d4** reference standard.

Table 1: Identity and Physicochemical Properties

Parameter	Specification
Appearance	White to Off-White Solid[3]
Molecular Formula	C10H10D4N2O5[1][2]
Molecular Weight	246.26 g/mol [1][2]
Identity (¹ H NMR)	Conforms to the structure
Identity (Mass Spec)	Conforms to the expected mass

Table 2: Purity and Impurity Profile

Parameter	Method	Specification
Purity (HPLC)	HPLC-UV	≥ 98.0%
Isotopic Purity	LC-MS	≥ 99% Deuterated
Related Substances (HPLC)	HPLC-UV	Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.0%
Residual Solvents	GC-HS	As per USP <467>
Water Content (Karl Fischer)	Karl Fischer Titration	≤ 1.0%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is used to determine the purity of **Telbivudine-d4** and to identify and quantify any related substances.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: UV detection at 265 nm.
- Injection Volume: 10 µL.
- Procedure: A solution of **Telbivudine-d4** is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is used for identification, and the peak area is used to calculate the purity and the percentage of any impurities present. The method is validated for linearity, accuracy, precision, and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

This method confirms the identity and determines the isotopic purity of **Telbivudine-d4**.

- Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
- Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
- Mass Analysis: The instrument is set to monitor the mass-to-charge ratio (m/z) of **Telbivudine-d4** and its non-deuterated counterpart.
- Procedure: A dilute solution of the sample is infused or injected into the LC-MS system. The mass spectrum will show the distribution of isotopic masses, allowing for the calculation of the percentage of the deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

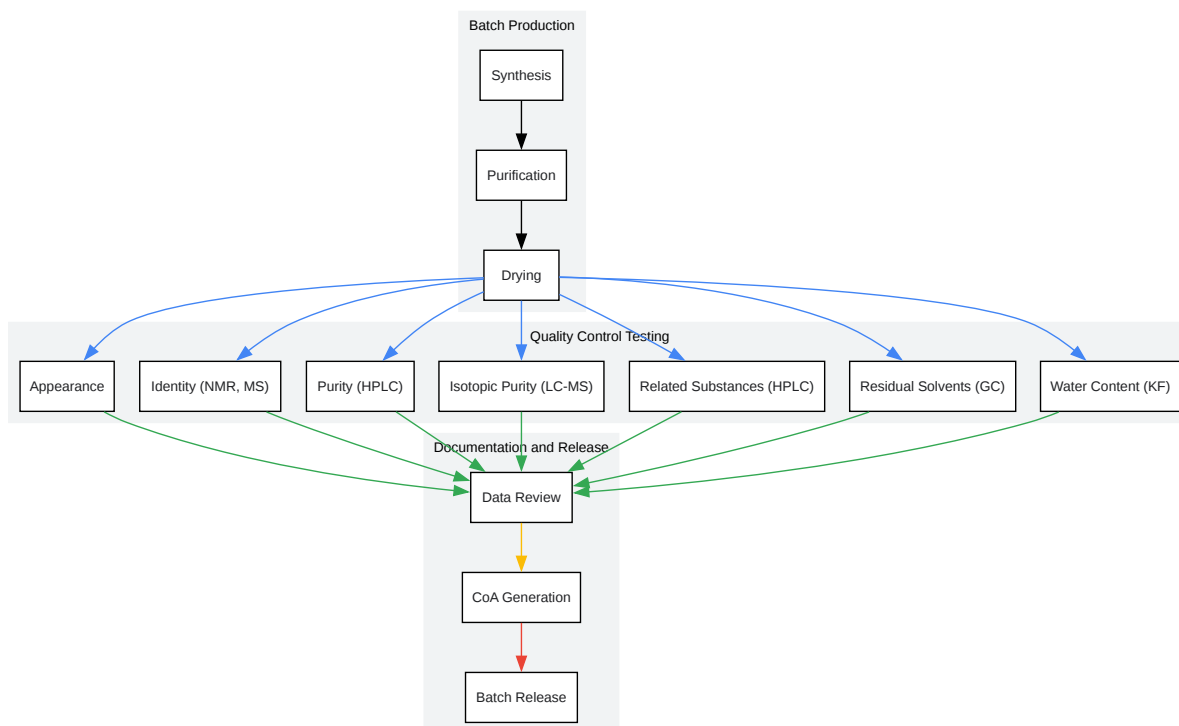
NMR spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure of **Telbivudine-d4**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent.
- Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
- Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The resulting spectra are analyzed to ensure that the chemical shifts, coupling constants, and integrations of the signals are consistent with the known structure of Telbivudine, taking into account the deuterium labeling.

Visual Representations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for a **Telbivudine-d₄** reference standard.

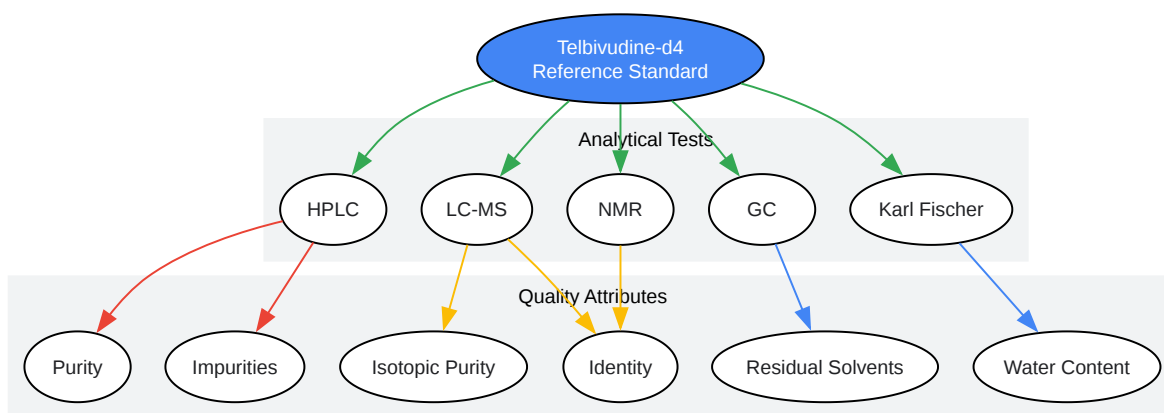


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Caption: Workflow for **Telbivudine-d4** Certificate of Analysis Generation.

Analytical Testing Relationship

This diagram shows the relationship between the different analytical tests and the quality attributes they assess.



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Caption: Relationship between Analytical Tests and Quality Attributes.

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